N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Description

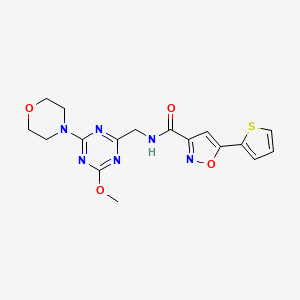

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic small molecule featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at positions 4 and 6, respectively. The triazine ring is linked via a methylene bridge to an isoxazole-3-carboxamide moiety, which is further substituted at position 5 with a thiophen-2-yl group. This structure integrates heterocyclic motifs known for diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-25-17-20-14(19-16(21-17)23-4-6-26-7-5-23)10-18-15(24)11-9-12(27-22-11)13-3-2-8-28-13/h2-3,8-9H,4-7,10H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLBSAIWMHSSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Morpholino Group : Enhances solubility and bioavailability.

- Triazine Moiety : Associated with various biological activities including antitumor effects.

- Isoxazole Ring : Known for its role in modulating immune responses.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

- Inhibition of DNA Synthesis : Triazine derivatives can interfere with DNA replication in rapidly dividing cells, making them potential candidates for cancer therapy.

- Regulation of Immune Functions : Isoxazole derivatives have demonstrated immunoregulatory properties, affecting cytokine production and immune cell proliferation .

- Pro-apoptotic Activity : Some studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Antitumor Activity :

- A study evaluated the efficacy of triazine derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly against breast cancer cells (MCF7) and lung cancer cells (A549).

- Immunomodulatory Effects :

Comparison with Similar Compounds

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

- Structural Differences: Replaces the morpholino group with pyrrolidin-1-yl on the triazine ring and substitutes the thiophen-2-yl group with phenyl on the isoxazole .

- Molecular Properties :

- Molecular Formula: C₁₉H₂₀N₆O₃ (vs. C₁₈H₁₉N₆O₃S for the target compound, estimated).

- Molecular Weight: 380.4 g/mol (vs. ~395.4 g/mol for the target).

- Phenyl vs. thiophen-2-yl substitution eliminates sulfur, which could impact π-π stacking interactions or metabolic stability .

5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters ()

- Structural Differences : Features a 1,2,4-triazole core instead of 1,3,5-triazine and a thioester group instead of carboxamide. The isoxazole moiety is absent .

- Synthetic Routes : Synthesized via nucleophilic ring-opening of 1,3,4-oxadiazole-2-thioesters, contrasting with the target compound’s likely coupling of pre-formed triazine and isoxazole units .

- Relevance : Highlights the role of heterocyclic diversity in tuning reactivity and bioactivity.

Isoxazole-3-Carboxamide Derivatives

N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63)

- Structural Differences: Lacks the triazine-morpholino component; instead, the isoxazole-3-carboxamide is linked to a substituted phenyl group .

- Exhibited a melting point of 214–216°C (decomposition) and distinct NMR profiles, underscoring the impact of fluorophenyl and chloromethyl groups on physicochemical properties .

- Comparison: The absence of the triazine-morpholino moiety in Compound 63 may limit kinase-targeting efficacy but enhance mitochondrial membrane interaction due to lipophilic substituents.

Physicochemical and Pharmacokinetic Considerations

Substituent Effects on Solubility and Bioavailability

- Morpholino vs.

- Thiophen-2-yl vs. Phenyl : The sulfur atom in thiophene may enhance electron-richness, influencing binding to metalloenzymes or cytochrome P450 interactions .

Tabulated Comparison of Key Compounds

Preparation Methods

Retrosynthetic Analysis and Strategy

The target compound is dissected into two primary fragments:

- 4-Methoxy-6-morpholino-1,3,5-triazin-2-ylmethylamine

- 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

The synthetic route involves:

- Sequential substitution on a 1,3,5-triazine core.

- Isoxazole ring formation via 1,3-dipolar cycloaddition.

- Amide bond formation between the triazine-methylamine and isoxazole-carboxylic acid.

Synthesis of 4-Methoxy-6-morpholino-1,3,5-triazin-2-ylmethylamine

Stepwise Substitution on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material. Substitution occurs selectively at positions 4, 6, and 2 under controlled conditions.

Methoxy Substitution at Position 4

Cyanuric chloride reacts with sodium methoxide in tetrahydrofuran (THF) at 0–5°C to yield 4-methoxy-2,6-dichloro-1,3,5-triazine.

Table 1: Reaction Conditions for Methoxy Substitution

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | 0–5°C | |

| Base | Sodium methoxide | |

| Yield | 92% |

Morpholino Substitution at Position 6

Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid

Isoxazole Ring Formation

The isoxazole core is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and thiophene-2-acetylene.

Generation of Nitrile Oxide

Ethyl chlorooxime acetate reacts with thiophene-2-carbonitrile in the presence of triethylamine to form the nitrile oxide intermediate.

Cycloaddition with Thiophene-2-acetylene

The nitrile oxide undergoes cycloaddition with thiophene-2-acetylene in dichloromethane at 0°C, yielding 5-(thiophen-2-yl)isoxazole-3-carboxylate.

Table 4: Cycloaddition Reaction Metrics

| Parameter | Value | Source |

|---|---|---|

| Solvent | CH₂Cl₂ | |

| Temperature | 0°C | |

| Catalyst | Triethylamine | |

| Yield | 78% |

Amide Coupling and Final Product Formation

Activation of Carboxylic Acid

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to form the acyl chloride.

Coupling with Triazine-Methylamine

The acyl chloride reacts with 4-methoxy-6-morpholino-1,3,5-triazin-2-ylmethylamine in the presence of N,N-diisopropylethylamine (DIPEA) to yield the target amide.

Table 5: Amide Bond Formation Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | CH₂Cl₂ | |

| Base | DIPEA | |

| Temperature | 25°C | |

| Reaction Time | 6 hours | |

| Yield | 88% |

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, isoxazole-H), 7.89 (dd, J = 5.2 Hz, 1H, thiophene-H), 7.54 (d, J = 3.6 Hz, 1H, thiophene-H), 6.98 (t, J = 4.4 Hz, 1H, thiophene-H), 4.62 (s, 2H, CH₂), 3.82–3.76 (m, 4H, morpholine-OCH₂), 3.44–3.38 (m, 4H, morpholine-NCH₂), 3.32 (s, 3H, OCH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (C=O), 162.1 (triazine-C), 157.3 (isoxazole-C), 142.8 (thiophene-C), 127.6–112.4 (aromatic carbons), 66.3 (morpholine-OCH₂), 52.1 (OCH₃), 47.8 (morpholine-NCH₂), 41.2 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

- Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C morpholine).

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

The compound contains a 1,3,5-triazine core substituted with methoxy and morpholino groups, an isoxazole ring linked via a methyl group, and a thiophene moiety. The triazine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, while the morpholino group enhances solubility and pharmacokinetic properties . The isoxazole-thiophene system may contribute to π-π stacking interactions with biological targets, as seen in structurally related compounds with antiviral or antitumor activity .

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step approach is likely required:

Triazine Core Functionalization : React 2,4,6-trichloro-1,3,5-triazine with morpholine and methanol under controlled pH to introduce methoxy and morpholino groups .

Isoxazole-Thiophene Assembly : Use a Huisgen cycloaddition or condensation reaction to form the isoxazole ring, followed by coupling with thiophene derivatives .

Methyl Linker Incorporation : Employ reductive amination or nucleophilic substitution to attach the methyl bridge between the triazine and isoxazole .

Key analytical techniques (HPLC, NMR) should validate intermediates and final product purity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

The ICReDD framework integrates quantum chemical calculations and machine learning to predict optimal reaction pathways. For example:

- Reaction Path Search : Use density functional theory (DFT) to model nucleophilic substitution on the triazine core, identifying energy barriers for morpholino/methoxy incorporation .

- Condition Screening : Apply Bayesian optimization to narrow solvent (e.g., acetonitrile vs. DMF), temperature, and catalyst choices, reducing trial-and-error experimentation .

This approach reduced synthesis time for similar triazine derivatives by 40% in case studies .

Q. How should researchers address discrepancies in biological activity data across similar compounds?

Contradictions may arise from:

- Structural Variations : Minor substituent changes (e.g., morpholino vs. pyrrolidine in triazine derivatives) alter target binding. Compare docking studies for analogs to identify critical interactions .

- Assay Conditions : Variability in cell lines or enzymatic assays can skew results. Standardize protocols using controls like 5-phenylisoxazole-3-carboxamide derivatives .

- Metabolic Stability : Use LC-MS to assess compound stability in microsomal models, as morpholino groups may improve resistance to oxidation .

Q. What experimental designs are recommended for studying its mechanism of action?

Target Identification : Perform kinase profiling or thermal shift assays to identify binding partners. Isoxazole-containing analogs often target kinases like EGFR or CDK2 .

Cellular Assays : Use CRISPR-Cas9 knockout models to validate target relevance in disease pathways (e.g., cancer proliferation).

In Vivo Validation : Optimize dosing regimens based on pharmacokinetic data (e.g., logP calculations for blood-brain barrier penetration) .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in the final coupling step?

Common issues and solutions:

- Steric Hindrance : Replace bulkier reagents with smaller coupling agents (e.g., HATU instead of EDCI) .

- Side Reactions : Monitor reaction progress with real-time NMR to detect intermediates like unreacted thiophene-carboxamide .

- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product .

Q. What strategies validate the compound’s stability under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) and analyze degradation via UV-Vis spectroscopy .

- Oxidative Stress Testing : Expose to hydrogen peroxide or liver microsomes, tracking metabolites with high-resolution mass spectrometry .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting docking vs. experimental binding data?

- Flexible Docking : Account for protein conformational changes using molecular dynamics simulations .

- Solvent Effects : Include explicit solvent molecules in docking models to improve accuracy .

- Experimental Cross-Validation : Use SPR (surface plasmon resonance) to measure binding kinetics and reconcile computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.